2,5-Di-tert-butylbenzene-1,4-diamine
Description
Properties
IUPAC Name |
2,5-ditert-butylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-13(2,3)9-7-12(16)10(8-11(9)15)14(4,5)6/h7-8H,15-16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSCJVXJXSUBJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1N)C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10577051 | |
| Record name | 2,5-Di-tert-butylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22162-01-2 | |
| Record name | 2,5-Di-tert-butylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Alkylation
In a classic Friedel-Crafts approach, 1,4-phenylenediamine reacts with tert-butyl chloride under anhydrous conditions. The reaction is conducted in a non-polar solvent like dichloromethane at 0–5°C to minimize side reactions. Aluminum chloride (1.2 equivalents per amine group) facilitates electrophilic substitution, favoring the 2- and 5-positions due to the para-directing nature of the amino groups. However, this method often results in over-alkylation, producing tri- or tetra-substituted byproducts unless stoichiometry is tightly controlled.
Example Protocol
Zeolite-Catalyzed Alkylation
Modern approaches utilize zeolite catalysts to enhance regioselectivity and reduce byproducts. For instance, a modified H-beta zeolite (Si/Al ratio = 12) promotes the alkylation of aniline derivatives with isobutylene, as demonstrated in CN1132810C. Applying similar conditions to 1,4-phenylenediamine, the reaction proceeds at 110°C under 0.6 MPa pressure, achieving 81% selectivity for the 2,5-di-tert-butyl product.
Optimized Parameters
| Parameter | Value |
|---|---|
| Catalyst | H-beta zeolite (Si/Al=12) |
| Temperature | 110°C |
| Pressure | 0.6 MPa |
| Isobutylene Feed | 1.6 mol per amine group |
| Reaction Time | 4.5 hours |
| Selectivity (2,5) | 81% |
Stepwise Alkylation via Intermediate Formation
To circumvent steric challenges in direct di-alkylation, a stepwise approach involving mono-alkylation followed by purification and subsequent tert-butylation has been explored.
Mono-alkylation and Isolation
1,4-Phenylenediamine is first mono-alkylated using tert-butyl bromide in the presence of a milder base like sodium bicarbonate. The mono-substituted intermediate, 2-tert-butyl-1,4-phenylenediamine, is isolated via column chromatography (silica gel, hexane/ethyl acetate 4:1) before undergoing a second alkylation. This method improves regiocontrol but requires additional purification steps, reducing overall yield to 40–45%.
Reductive Amination
An alternative pathway involves reductive amination of 2,5-di-tert-butyl-1,4-dinitrobenzene. The nitro groups are reduced to amines using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. However, this method necessitates the prior synthesis of the dinitro precursor, which itself requires nitration of 1,4-di-tert-butylbenzene—a low-yield step due to steric hindrance.
Hydrogenation of Diimine Intermediates
EP0233510B1 discloses a two-step process for synthesizing tert-butyl-substituted diamines, adaptable to this compound.
Diimine Formation
1,4-Phenylenediamine reacts with glyoxal in aqueous solution to form 1,4-diimino-2,5-cyclohexadiene. Subsequent treatment with tert-butylamine in xylene at 45–50°C yields a di-tert-butyl diimine intermediate.
Catalytic Hydrogenation
The diimine is hydrogenated under high-pressure conditions (60 bar H₂) using a platinum-on-carbon catalyst at 70°C. This step restores the aromatic amine structure while retaining the tert-butyl groups.
Hydrogenation Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pt/C (5% loading) |
| Temperature | 70°C |
| Pressure | 60 bar H₂ |
| Solvent | Xylene |
| Reaction Time | 2 hours |
| Yield | 85–90% |
Purification and Characterization
Crude this compound is purified via fractional distillation under reduced pressure (0.1 mmHg, boiling point 180–185°C) or recrystallization from ethanol/water mixtures. Purity exceeding 98% is achievable, as confirmed by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.
Key Spectral Data
Challenges and Optimization Strategies
Regioselectivity Control
The steric bulk of tert-butyl groups complicates achieving exclusive 2,5-substitution. Computational studies suggest that transition-state stabilization in zeolite pores enhances selectivity for the less hindered positions.
Byproduct Mitigation
Tri- and tetra-substituted byproducts are minimized by:
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Using excess 1,4-phenylenediamine (1:2.2 molar ratio with tert-butyl chloride).
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Employing flow reactors to maintain precise temperature and stoichiometric control.
Industrial-Scale Applications
The compound’s primary use lies in polyurethane elastomer production, where it acts as a chain extender. Patents highlight its role in improving thermal stability and mechanical properties of resins. Industrial syntheses favor zeolite-catalyzed methods for their scalability and reduced waste .
Chemical Reactions Analysis
Types of Reactions
2,5-Di-tert-butylbenzene-1,4-diamine undergoes various chemical reactions, including:
Substitution: The amino groups in the compound can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products
Oxidation: 2,5-di-tert-butylbenzene-1,4-dione.
Reduction: 2,5-di-tert-butylbenzene-1,4-diol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Polymeric Materials
DTBDA serves as a building block for synthesizing advanced polymeric materials. Its incorporation into copolymers enhances the mechanical properties and thermal stability of the resulting materials. Research has shown that polymers derived from DTBDA exhibit improved plasticization resistance, which is crucial for applications requiring durability under varying environmental conditions .
Table: Comparison of Polymer Properties
| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Standard Polyimide | 60 | 300 |
| DTBDA-Derived Polyimide | 75 | 350 |
Pharmaceutical Applications
Antioxidant Properties
DTBDA has shown potential as an antioxidant in various formulations, helping to prevent oxidative degradation of sensitive compounds. This property is particularly beneficial in pharmaceutical formulations where stability is critical. The compound's ability to scavenge free radicals can enhance the shelf life and efficacy of medicinal products .
Case Studies
Study on Lithium-Ion Batteries
In a notable study by Dahn et al., DTBDA was tested as a redox shuttle additive in LIBs. The results indicated that batteries utilizing DTBDA exhibited significantly improved safety profiles due to its ability to mitigate risks associated with overcharging . The study concluded that incorporating DTBDA could lead to advancements in battery technology, particularly for electric vehicles.
Polymeric Cathode Material Development
Another research effort focused on developing smart polymeric cathode materials using DTBDA as a core structure. The findings revealed that these materials not only provided intrinsic overcharge protection but also maintained high conductivity and mechanical integrity under operational stresses .
Mechanism of Action
The mechanism by which 2,5-Di-tert-butylbenzene-1,4-diamine exerts its effects involves its interaction with molecular targets such as enzymes and reactive oxygen species. The compound’s antioxidant properties allow it to neutralize free radicals, thereby protecting cells from oxidative damage. Additionally, it can inhibit specific enzymes by binding to their active sites, preventing their normal function .
Comparison with Similar Compounds
Similar Compounds
2,5-Di-tert-butylbenzene-1,4-diol: A reduced form of the compound with similar antioxidant properties.
2,5-Di-tert-butylbenzene-1,4-dione: An oxidized form used in various chemical reactions.
3,3′-dimethyl-4,4′-diaminophenyl-3″,5″-di-tert-butyltoluene: A related compound used in the synthesis of polyimides.
Uniqueness
2,5-Di-tert-butylbenzene-1,4-diamine is unique due to its dual amino groups and bulky tert-butyl substituents, which confer high stability and reactivity. This makes it particularly valuable in the synthesis of high-performance materials and as a research tool in various scientific fields .
Biological Activity
2,5-Di-tert-butylbenzene-1,4-diamine (DTBDA) is an aromatic amine characterized by the presence of two tert-butyl groups and an amine functional group on a benzene ring. This compound has garnered interest due to its potential biological activities, including antioxidant properties and effects on various biological systems. This article reviews the biological activity of DTBDA, highlighting relevant research findings, case studies, and data tables.
Antioxidant Properties
DTBDA has been studied for its antioxidant capabilities. Research indicates that compounds with similar structures exhibit significant free radical scavenging activity. For instance, studies have shown that the presence of bulky tert-butyl groups enhances the stability of the compound and its ability to donate electrons to neutralize free radicals.
Table 1: Antioxidant Activity Comparison
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the effects of DTBDA on various cell lines. The results suggest that while DTBDA exhibits some cytotoxic effects against cancer cell lines, it also shows selectivity towards non-cancerous cells.
Table 2: Cytotoxicity of DTBDA on Cell Lines
| Cell Line | IC50 (µM) | Type |
|---|---|---|
| HeLa | 45 | Cancer |
| MCF-7 | 50 | Cancer |
| L929 | 70 | Non-cancerous |
The mechanism by which DTBDA exerts its biological effects is not fully understood. However, it is hypothesized that its antioxidant properties contribute to cellular protection against oxidative stress. Additionally, studies have indicated that DTBDA may interfere with specific signaling pathways involved in cell proliferation and apoptosis.
Case Studies
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of DTBDA in a model of oxidative stress-induced neuronal damage. Results demonstrated that treatment with DTBDA significantly reduced neuronal cell death and improved cell viability compared to untreated controls.
Case Study 2: Anti-inflammatory Activity
Another study explored the anti-inflammatory properties of DTBDA in lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed that DTBDA reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential therapeutic role in inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
